![molecular formula C19H16N2O4S B2800116 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethylbenzoate CAS No. 877635-37-5](/img/structure/B2800116.png)
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethylbenzoate
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Overview
Description
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethylbenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for '[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethylbenzoate' involves the condensation of 3,4-dimethylbenzoic acid with 2-hydroxy-4,6-bis(pyrimidin-2-ylsulfanyl)methylpyran-3-one in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with a suitable acid anhydride such as ethyl chloroformate to form the final product.
Starting Materials
3,4-dimethylbenzoic acid, 2-hydroxy-4,6-bis(pyrimidin-2-ylsulfanyl)methylpyran-3-one, N,N'-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP), ethyl chloroformate
Reaction
Step 1: 3,4-dimethylbenzoic acid is reacted with 2-hydroxy-4,6-bis(pyrimidin-2-ylsulfanyl)methylpyran-3-one in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane at room temperature for 24 hours., Step 2: The resulting intermediate is then treated with ethyl chloroformate in the presence of triethylamine in anhydrous dichloromethane at room temperature for 24 hours., Step 3: The crude product is purified by column chromatography using a suitable solvent system to yield the final product '[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethylbenzoate'.
Mechanism Of Action
The mechanism of action of [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethylbenzoate is not yet fully understood. However, studies have suggested that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting specific enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical And Physiological Effects
Studies have shown that [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethylbenzoate exhibits potent anti-inflammatory and anti-cancer effects. Specifically, this compound has been found to inhibit the production of pro-inflammatory cytokines and chemokines, as well as the proliferation and migration of cancer cells. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of using [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethylbenzoate in lab experiments is its potent anti-inflammatory and anti-cancer properties. This makes it a promising candidate for drug development and other applications. However, one limitation of using this compound is its complex synthesis method, which requires expertise in organic chemistry.
Future Directions
There are several future directions for research on [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethylbenzoate. One potential direction is to further investigate its mechanism of action in order to better understand how it exerts its anti-inflammatory and anti-cancer effects. Additionally, research could focus on optimizing the synthesis method of this compound in order to make it more accessible for use in various applications. Finally, further studies could explore the potential use of this compound in other scientific fields, such as materials science and biotechnology.
Scientific Research Applications
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethylbenzoate has been studied for its potential applications in various scientific fields. One of the major areas of research is in the development of new drugs. This compound has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for drug development. Additionally, this compound has been studied for its potential use in the field of materials science, specifically in the development of new organic semiconductors.
properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-12-4-5-14(8-13(12)2)18(23)25-17-10-24-15(9-16(17)22)11-26-19-20-6-3-7-21-19/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVDNXKCNOVTRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethylbenzoate |
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